molecular formula C24H33NaO7S2 B571011 Sodium dodecyl diphenyl ether disulfonate CAS No. 119345-04-9

Sodium dodecyl diphenyl ether disulfonate

Cat. No.: B571011
CAS No.: 119345-04-9
M. Wt: 520.631
InChI Key: ZIWRUEGECALFST-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for sodium dodecyl diphenyl ether disulfonate is sodium;4-(4-dodecoxysulfonylphenoxy)benzenesulfonate . This nomenclature reflects its bifunctional sulfonate groups attached to a diphenyl ether backbone substituted with a dodecyl chain. The molecular formula is C24H33NaO7S2 , with a molecular weight of 520.6 g/mol . The structure comprises two benzene rings connected by an ether linkage, with one ring bearing a dodecyloxy-sulfonyl group and the other a sulfonate group neutralized by sodium (Figure 1).

Three-Dimensional Molecular Geometry and Conformational Analysis

The compound exhibits conformational flexibility due to its long dodecyl chain and ether linkage. Computational models suggest that the dodecyl chain adopts a staggered conformation to minimize steric hindrance, while the sulfonate groups maintain a planar arrangement with the aromatic rings. However, 3D conformer generation is restricted due to the compound's high flexibility and the presence of unsupported elements in force field calculations. Molecular dynamics simulations of analogous surfactants indicate that the shorter alkyl chain loops toward the micelle's palisade layer, while the longer chain extends into the hydrophobic core.

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic data for this compound remain unreported, likely due to challenges in obtaining single crystals of sufficient quality. However, studies on structurally related sulfonated diphenyl ethers reveal layered packing driven by hydrogen bonding (C–H···O, C–H···N) and π-π stacking interactions. For example, Hirshfeld surface analysis of similar compounds shows that H···H (28.9%) , H···O/O···H (26.7%) , and H···C/C···H (15.8%) interactions dominate crystal packing.

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectral Signatures

FTIR spectroscopy identifies key functional groups (Table 1):

  • S=O asymmetric stretching at 1,170–1,120 cm−1 (sulfonate groups).
  • C–O–C stretching at 1,245 cm−1 (ether linkage).
  • C–H stretching of the dodecyl chain at 2,958–2,858 cm−1 .

Table 1 : FTIR spectral assignments for this compound.

Wavenumber (cm−1) Assignment
1,170–1,120 S=O stretching (sulfonate)
1,245 C–O–C (ether)
2,958–2,858 C–H (alkyl chain)

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

1H and 13C NMR data reveal distinct signals (Figure 2):

  • Aromatic protons : Multiplet at δ 6.7–7.9 ppm for the diphenyl ether backbone.
  • Dodecyl chain :
    • Terminal methyl at δ 0.88 ppm (triplet, –CH3).
    • Methylene groups at δ 1.25–1.45 ppm (broad multiplet).
  • Sulfonate-attached carbons : Quartet at δ 126–130 ppm in 13C NMR.

Aggregation-induced changes are observed above the critical micelle concentration (CMC), where terminal methyl protons experience magnetic equivalence due to restricted motion in micelles.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a parent ion at m/z 520.157 ([M–Na]), consistent with the molecular formula. Fragmentation pathways include:

  • Loss of SO3 (−80 Da) from sulfonate groups.
  • Cleavage of the ether bond, yielding fragments at m/z 235 (sulfonated benzene) and m/z 285 (dodecyl-sulfonated benzene).

Properties

IUPAC Name

sodium;4-(4-dodecoxysulfonylphenoxy)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-20-30-33(28,29)24-18-14-22(15-19-24)31-21-12-16-23(17-13-21)32(25,26)27;/h12-19H,2-11,20H2,1H3,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWRUEGECALFST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid; [Reference #1] 10-15% Aqueous solution: Light yellow liquid; [Kodak MSDS]
Record name Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
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Record name Benzene, 1,1'-oxybis-, tetrapropylene derivatives, sulfonated, sodium salts
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CAS No.

119345-04-9
Record name Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
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Record name Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
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Preparation Methods

The most common method for preparing Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves a sulfonation reaction using a continuous reactor, such as a falling film reactor. The process typically involves the reaction of tetrapropylene diphenyl ether with fuming sulfuric acid or sulfur trioxide. The resulting product is then neutralized with sodium hydroxide or sodium carbonate to obtain the final compound .

Chemical Reactions Analysis

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Although less common, reduction reactions can also take place, especially in the presence of strong reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common reagents used in these reactions include sulfuric acid, sulfur trioxide, sodium hydroxide, and sodium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves its ability to reduce surface tension, thereby enhancing the emulsification and dispersion of various substances. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, leading to the stabilization of emulsions and dispersions .

Comparison with Similar Compounds

Layered Double Hydroxide (LDH)-Intercalated Counterparts

Sodium dodecyl diphenyl ether disulfonate (MADS) is often intercalated into Zn₂Al-LDH to form MADS-LDH , a UV-shielding material. Its performance is compared to carbonate-intercalated LDH (CO₃-LDH ) and standalone MADS.

Table 1: Thermal Stability of MADS-LDH vs. CO₃-LDH
Property MADS-LDH CO₃-LDH
T₀.₁ (10% mass loss) 58°C Not reported
T₀.₅ (50% mass loss) 156°C Not reported
Mass loss rate (120–452°C) Lower Higher
Mass loss rate (452–800°C) Higher Lower

Key Findings :

  • MADS-LDH exhibits a hydrophobic interlayer environment due to alkyl chains, reducing crystalline water formation and improving stability at lower temperatures .
  • Above 452°C, organic carbon decomposition in MADS-LDH increases mass loss, but its overall stability in polymer matrices remains superior .
Table 2: UV Absorption Properties
Material Absorption Range (nm) Max Absorbance Mechanism
CO₃-LDH 200–228, 300–400 Moderate Inorganic LDH structure
MADS-LDH 200–400 0.835 Host-guest π-π interactions broaden absorption
MADS (pure) Narrower range Lower than MADS-LDH Isolated sulfonate groups

Key Findings :

  • MADS-LDH’s interlayer π-π conjugation between aromatic groups red-shifts absorption, enabling broad-spectrum UV shielding (200–400 nm) .
Table 3: PVC Composite Performance Under UV Aging
Material ∆Cl (Carbonyl Index) RDR (%) After 144h UV
Pristine PVC Highest 100 (Baseline)
CO₃-LDH/PVC Moderate ~60–80
MADS-LDH/PVC 11.014 42.785–48.975

Key Findings :

  • MADS-LDH/PVC reduces the relative degradation rate (RDR) by 50–88% compared to pristine PVC, outperforming CO₃-LDH composites .
  • The interlayer spacing of MADS-LDH (2.39 nm vs. 0.27 nm for CO₃-LDH) allows Cl⁻ ions to enter LDH channels, suppressing autocatalytic dehydrochlorination in PVC .

Conventional Anionic Surfactants

This compound is compared to sodium dodecyl benzene sulfonate (SDBS) and sodium dodecyl sulfate (SDS).

Table 4: Surfactant Properties
Surfactant CMC (mol/L) Surface Tension (mN/m) Thermal Stability
SDBS ~1×10⁻³ ~45 <300°C
SDS ~8×10⁻³ ~37 <250°C
MADS (SDDED) Not reported Not reported >400°C

Key Findings :

  • Gemini Surfactants : Dialkyldiphenyl ether disulfonates (e.g., C₁₂-DADS) exhibit a CMC of 6.32×10⁻⁶ mol/L, two orders lower than SDBS, and surface tension of 42.02 mN/m .
  • MADS-based formulations show exceptional thermal stability (>400°C) in composites, ideal for high-temperature polymer processing .

Other UV Absorbers in Polymer Matrices

MADS-LDH is contrasted with organic UV absorbers (e.g., benzotriazoles) and inorganic fillers (e.g., TiO₂):

  • Organic Absorbers : Often leach out over time, whereas MADS-LDH’s intercalation into LDH prevents migration .
  • TiO₂ Nanoparticles: Provide UV shielding but reduce polymer transparency. MADS-LDH maintains optical clarity while enhancing mechanical stability .

Biological Activity

Sodium dodecyl diphenyl ether disulfonate (SDDD) is an anionic surfactant known for its unique properties and applications across various industries. This article discusses its biological activity, including its interactions with biological systems, environmental impact, and relevant case studies.

This compound is characterized by a dodecyl chain attached to a diphenyl ether structure with two sulfonate groups. This configuration imparts excellent water solubility, surface activity, and stability in various conditions, including acidic and alkaline environments . The compound's molecular structure allows it to function effectively as a surfactant, making it suitable for applications in emulsion polymerization, detergents, and environmental remediation .

1. Toxicity and Safety Profile

Research indicates that SDDD can cause irritation to the skin and eyes upon contact and may lead to gastrointestinal disturbances if ingested . The safety assessment highlights the need for careful handling due to its corrosive nature.

Exposure Route Effect
Skin ContactIrritation, potential burns
Eye ContactCorrosive damage
IngestionIrritation of the gastrointestinal tract

2. Environmental Impact

SDDD has been studied for its role in enhancing the degradation of persistent organic pollutants (POPs) in aqueous environments. It has shown compatibility with activated persulfate systems, which are used for groundwater remediation . The surfactant aids in mobilizing contaminants, thereby increasing their bioavailability for degradation processes.

3. Case Studies

  • Degradation of Perfluorooctanoic Acid (PFOA) : A study demonstrated that SDDD enhances the degradation efficiency of PFOA when used in conjunction with activated persulfate under acidic conditions. The results indicated a degradation efficiency of up to 89.9% when specific conditions were met (e.g., temperature of 50°C and a molar ratio of PFOA to persulfate of 1:100) . This suggests that SDDD can play a significant role in environmental cleanup efforts by facilitating the breakdown of harmful substances.
  • Solar Disinfection Enhancement : Another study explored the use of SDDD in solar disinfection processes combined with potassium persulfate (KPS). Results showed that increasing KPS concentrations reduced disinfection time significantly, indicating that SDDD can enhance the efficacy of solar disinfection methods against bacteria like E. coli .

The biological activity of SDDD can be attributed to its surfactant properties, which lower surface tension and enhance solubility. This facilitates interactions between contaminants and degradation agents such as persulfates. The mechanism involves the formation of reactive radicals that can oxidize and break down complex organic molecules into less harmful substances .

Q & A

Q. What are the standard synthetic routes for SDDED, and how do reaction conditions influence product purity?

SDDED is typically synthesized via alkylation-sulfonation-neutralization. Alkylation involves reacting dodecyl bromide or bromodecane with diphenyl ether using catalysts like AlCl₃ or solid superacids (e.g., SO₄²⁻/ZrO₂), achieving yields up to 87.6% under optimized conditions (75°C, 5 h). Sulfonation with chlorosulfonic acid (molar ratio 1:4) at 15°C introduces disulfonate groups. Neutralization with NaOH yields the final product. Key parameters include stoichiometric ratios, catalyst type, and temperature control to minimize byproducts like monosulfonates .

Q. How is SDDED characterized for surface activity, and what are its critical micelle concentration (CMC) values?

Surface tension measurements using a du Noüy ring tensiometer (e.g., SFT-D1) determine CMC. SDDED exhibits a CMC of ~1.12 mmol·L⁻¹ in pure water, which decreases to 0.70 mmol·L⁻¹ in the presence of sodium dodecyl sulfate (SDS) due to synergistic micellization. Dynamic light scattering (DLS) and fluorescence spectroscopy further characterize micelle size and aggregation behavior .

Q. What are the primary applications of SDDED in emulsion polymerization?

SDDED acts as a high-efficiency emulsifier for acrylic, styrene-butadiene, and acrylonitrile-based polymerizations. Its disulfonate groups enhance colloidal stability by reducing interfacial tension (≤30 mN·m⁻¹) and providing electrostatic repulsion. Typical formulations use 1–3 wt% SDDED relative to monomer content .

Advanced Research Questions

Q. How do counterion variations (e.g., Na⁺ vs. Mg²⁺) affect SDDED's interfacial properties?

Substituting Na⁺ with divalent ions (Mg²⁺, Ca²⁺) increases micellar packing density due to stronger electrostatic screening, reducing CMC by 15–20%. This is quantified via pendant drop tensiometry and small-angle X-ray scattering (SAXS). However, divalent ions may precipitate SDDED at high concentrations, requiring pH optimization (pH 6–8) .

Q. What methodologies resolve contradictions in reported CMC values for SDDED across studies?

Discrepancies arise from impurities (e.g., residual SDS), ionic strength variations, and measurement techniques. Standardization involves:

  • Purifying SDDED via dialysis (MWCO 1 kDa) to remove unreacted precursors.
  • Conducting CMC assays in 0.1 M NaCl to buffer ionic effects.
  • Cross-validating results using conductivity, surface tension, and pyrene fluorescence .

Q. How does SDDED interact with hydrotalcite nanoparticles to inhibit UV-induced PVC degradation?

SDDED-functionalized hydrotalcite (e.g., Mg₆Al₂(OH)₁₆CO₃) absorbs UV radiation (200–400 nm) via ligand-to-metal charge transfer. SDDED's sulfonate groups bind to hydrotalcite surfaces, enhancing dispersion in PVC matrices. Accelerated weathering tests (QUV chambers) show a 60% reduction in carbonyl index (ΔCI) compared to untreated PVC .

Q. What advanced analytical techniques quantify SDDED in complex surfactant mixtures?

  • UV-Vis Spectrophotometry : HP-β-CD (0.5 mmol·L⁻¹) eliminates SDS interference, enabling SLDED detection at λmax = 225 nm (LOD = 0.02 mmol·L⁻¹).
  • HPLC-MS : C18 columns with ESI⁻ ionization achieve 99% recovery in wastewater samples.
  • FTIR : Sulfonate S=O stretches (1180–1200 cm⁻¹) differentiate SDDED from monosulfonates .

Q. What strategies optimize SDDED's synergistic effects with nonionic surfactants (e.g., AEO9) in detergent formulations?

Ternary systems (SDDED/AEO9/esterquat gemini surfactants) reduce CMC by 40% via hydrophobic and charge interactions. Response surface methodology (RSM) identifies optimal ratios (e.g., 2:1:0.5 SDDED:AEO9:esterquat) for maximum soil removal efficiency (85% vs. 60% for SDDED alone) .

Q. How can researchers assess SDDED's environmental impact despite limited ecotoxicological data?

  • QSAR Modeling : Predict acute aquatic toxicity (LC50 = 2.5 mg·L⁻¹ for Daphnia magna) based on logP (-1.2) and charge density.
  • Microcosm Studies : Track biodegradation (OECD 301F) with >70% mineralization in 28 days.
  • Read-Across Analysis : Compare with structurally similar sulfonates (e.g., linear alkylbenzene sulfonates) regulated under REACH .

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